2-([1,1'-Binaphthalen]-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-([1,1’-Binaphthalen]-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that features a binaphthyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1’-Binaphthalen]-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of a binaphthyl derivative with a boronic acid or boronate ester. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which involves the reaction of a halogenated binaphthyl compound with a boronic acid in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-([1,1’-Binaphthalen]-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other boron-containing derivatives.
Reduction: Reduction reactions can convert the boronate ester to other boron-containing compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The reaction conditions, such as temperature and solvent, are tailored to the specific reaction to achieve optimal results.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield boronic acids, while substitution reactions can introduce various functional groups onto the binaphthyl moiety.
Scientific Research Applications
2-([1,1’-Binaphthalen]-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Chemistry: It is used as a ligand in asymmetric catalysis, facilitating enantioselective reactions.
Biology: The compound can be employed in the development of boron-containing drugs and as a tool for studying biological processes involving boron.
Medicine: Its derivatives are explored for potential therapeutic applications, including cancer treatment.
Industry: The compound is used in the synthesis of advanced materials, such as polymers and electronic devices.
Mechanism of Action
The mechanism by which 2-([1,1’-Binaphthalen]-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves its ability to coordinate with various metal centers, facilitating catalytic reactions. The binaphthyl group provides a chiral environment, which is crucial for enantioselective catalysis. The boron atom can interact with nucleophiles, enhancing the reactivity of the compound in various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
(S)-(-)-2-Amino-1,1’-binaphthalen-2-ol: A chiral ligand used in asymmetric synthesis.
®-(+)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthalene: Another chiral ligand employed in catalytic reactions.
Uniqueness
2-([1,1’-Binaphthalen]-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its boron-containing structure, which imparts distinct reactivity and coordination properties. This makes it particularly valuable in catalysis and material science, where its ability to facilitate enantioselective reactions and form stable complexes with metals is highly advantageous.
Properties
Molecular Formula |
C26H25BO2 |
---|---|
Molecular Weight |
380.3 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-(1-naphthalen-1-ylnaphthalen-2-yl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C26H25BO2/c1-25(2)26(3,4)29-27(28-25)23-17-16-19-11-6-8-14-21(19)24(23)22-15-9-12-18-10-5-7-13-20(18)22/h5-17H,1-4H3 |
InChI Key |
ITJGUUJJWGIMDT-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C3=CC=CC=C3C=C2)C4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
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